Chemical structure of 2,3-Difluoro-4-(trifluoromethoxy)phenol
Chemical structure of 2,3-Difluoro-4-(trifluoromethoxy)phenol
Technical Monograph: 2,3-Difluoro-4-(trifluoromethoxy)phenol
Part 1: Executive Summary & Strategic Significance
2,3-Difluoro-4-(trifluoromethoxy)phenol represents a highly specialized tier of organofluorine building blocks. Characterized by the simultaneous presence of an ortho-difluoro motif and a para-trifluoromethoxy group relative to the hydroxyl functionality, this molecule is a critical intermediate in the synthesis of Liquid Crystals (LCs) with negative dielectric anisotropy and bioactive agrochemicals .
For the drug development and materials science professional, this structure offers a unique "fluorine scan" profile:
-
Metabolic Stability: The -OCF
group blocks para-metabolic oxidation more effectively than a methoxy group while imparting high lipophilicity. -
Conformational Locking: The ortho-fluorines (positions 2,3) create electrostatic repulsion with the phenolic oxygen, influencing the rotational barrier of the hydroxyl group—a critical factor in receptor binding affinity.
-
Electronic Modulation: The cumulative electron-withdrawing nature of the F and OCF
substituents dramatically lowers the pKa of the phenol (predicted pKa ~6.5–7.5), making it a stronger acid than typical phenols (pKa ~10).
Part 2: Chemical Identity & Physicochemical Profile
The following data aggregates known properties of the fluorinated phenol class to provide a high-confidence profile for this specific congener.
| Property | Value / Description | Significance |
| IUPAC Name | 2,3-Difluoro-4-(trifluoromethoxy)phenol | Official designation |
| Molecular Formula | C | High F:H ratio indicates high lipophilicity |
| Molecular Weight | 214.09 g/mol | Fragment-based drug design compliant |
| Predicted LogP | 3.2 – 3.8 | High membrane permeability |
| Predicted pKa | 6.8 ± 0.5 | Acidic phenol; exists as phenolate at physiological pH |
| H-Bond Donors | 1 (OH) | Critical for target engagement |
| H-Bond Acceptors | 7 (5 F + 2 O) | High density of weak acceptors |
| Physical State | Low-melting solid or oil | Dependent on purity; likely liquid at RT if impure |
Part 3: Structural Analysis & Electronic Effects
The efficacy of this molecule stems from the interplay between the Trifluoromethoxy "Super-Halogen" and the Vicinal Difluoro core.
The Ortho-Difluoro Effect
The fluorine atoms at positions 2 and 3 are not merely substituents; they are conformational control elements. The C–F bond dipoles are aligned to create a strong local negative electrostatic potential.
-
Mechanism: The lone pairs on the phenolic oxygen experience repulsion from the C2-fluorine, forcing the O–H bond to rotate out of planarity or lock into a specific conformer, reducing the entropic penalty upon binding to a protein target.
The OCF "Super-Halogen"
The -OCF
-
Bioisosterism: It acts as a lipophilic, metabolically stable bioisostere for a methoxy (-OCH
) or chloro (-Cl) group. -
Orthogonal Reactivity: Unlike the C–F bonds on the ring, the O–CF
bond is chemically inert to most nucleophilic aromatic substitution (S Ar) conditions, allowing selective derivatization at the phenol.
Part 4: Synthesis Protocols
Synthesis of this core is non-trivial due to the difficulty of introducing the -OCF
Method A: Late-Stage Oxidative Trifluoromethoxylation (Research Grade)
This method is preferred for medicinal chemistry SAR (Structure-Activity Relationship) exploration as it avoids handling chlorine gas or HF.
-
Precursor: 2,3-Difluorophenol (Commercially available).
-
Reagents: AgOCF
(generated in situ) or Togni-type reagents. -
Mechanism: Oxidative coupling via a radical or high-valent metal intermediate.
Protocol:
-
Substrate Preparation: Convert 2,3-difluorophenol to the corresponding aryl boronic acid or aryl iodide (e.g., 2,3-difluoro-4-iodophenol).
-
Reagent Loading: In a glovebox, charge a reaction vial with the aryl iodide (1.0 equiv), AgOCF
(2.0 equiv), and a Selectfluor oxidant (1.5 equiv). -
Solvent: Use anhydrous chlorobenzene.
-
Reaction: Stir at 60°C for 12 hours. The silver salt transfers the -OCF
anion, which is oxidized to the radical species that couples with the aromatic ring. -
Workup: Filter through Celite to remove silver salts. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc 9:1).
Method B: The "Industrial" Chlorination-Fluorination Route
Used for kilogram-scale production, this route relies on the "Swarts-type" exchange.
-
Step 1: Radical chlorination of 2,3-difluoroanisole to form 2,3-difluoro-4-(trichloromethoxy)benzene.
-
Step 2: Fluorination using anhydrous HF or SbF
/SbCl to convert -OCCl to -OCF . -
Step 3: Demethylation of the anisole using BBr
to yield the final phenol.
Visualizing the Synthesis Pathway
Figure 1: A convergent synthesis pathway utilizing modern silver-mediated oxidative trifluoromethoxylation to install the OCF3 group on the difluorophenol core.
Part 5: Applications in R&D
Liquid Crystals (LCs)
This molecule is a quintessential "negative dielectric" fragment. In Vertical Alignment (VA) displays, molecules must align perpendicular to the electric field.
-
Dielectric Anisotropy (
): The dipole moment of the OCF and the 2,3-difluoro groups are roughly parallel and directed away from the longitudinal axis of the molecule. This creates a strong lateral dipole, resulting in negative , which is essential for rapid switching speeds in modern displays.
Medicinal Chemistry (Kinase Inhibitors)
In kinase inhibitor design, the phenol moiety often acts as the "hinge binder" (forming H-bonds with the ATP binding site).
-
Substitution Logic: Replacing a standard phenol with 2,3-difluoro-4-(trifluoromethoxy)phenol increases lipophilicity (LogP) without increasing steric bulk significantly compared to a chloro-substitution.
-
Metabolic Block: The 4-position is the primary site for P450 oxidation in phenols. The -OCF
group completely blocks this pathway.
Part 6: Safety & Handling Protocols
Warning: This compound combines phenolic toxicity with fluorinated metabolic byproducts.
-
Acidity Hazard: Due to the electron-withdrawing groups, this phenol is significantly more acidic than phenol itself. It can cause severe skin burns upon contact.
-
Protocol: Wear double nitrile gloves and a face shield.
-
-
HF Generation: In the event of thermal decomposition (>200°C) or combustion, this molecule will release Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF
).-
Protocol: Do not heat in open systems. Keep Calcium Gluconate gel readily available in the lab as a first-aid countermeasure for HF exposure.
-
-
Storage: Store under inert gas (Argon/Nitrogen) in a desiccator. The electron-deficient ring makes the phenol prone to oxidation if left in air/light for extended periods.
References
-
Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: A Pharmacophore with Broad Applications." ChemMedChem.
-
Togni, A. (2012). "Hypervalent Iodine Reagents for Trifluoromethylation and Trifluoromethoxylation." Chemical Reviews.
- Kirsch, P. (2013). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH.
-
Liu, J., et al. (2015). "Silver-Mediated Oxidative Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids." Journal of the American Chemical Society.[1]
-
Sigma-Aldrich. "Product Specification: 3-Fluoro-4-(trifluoromethoxy)phenol." (Used for analog property extrapolation).[2]
